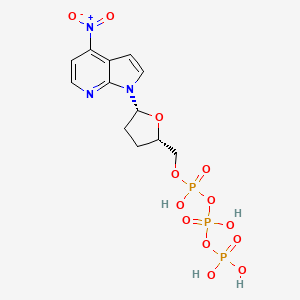
4-Methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation methods for NSC 180691 are not extensively documented. general methods for synthesizing similar compounds involve complex organic synthesis techniques. These methods typically include multiple steps of chemical reactions, purification processes, and specific reaction conditions to ensure the desired product’s purity and yield. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to produce the compound in bulk.
Analyse Des Réactions Chimiques
NSC 180691 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
NSC 180691 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of RNA splicing and the role of small nuclear RNAs in this process.
Biology: It helps in understanding the regulation of gene expression and the formation of mature mRNAs.
Medicine: It is used in research related to genetic disorders and diseases caused by splicing defects.
Industry: It may have applications in biotechnology and pharmaceuticals, particularly in the development of therapies targeting RNA splicing mechanisms.
Mécanisme D'action
NSC 180691 exerts its effects by participating in the splicing of nuclear precursor-mRNA. The compound is part of the spliceosome, a complex ribonucleoprotein composed of small nuclear RNAs and numerous proteins. The spliceosome mediates the removal of introns from mRNA precursors through two consecutive transesterification reactions. This process is crucial for the formation of functional mature mRNAs, which are necessary for protein synthesis .
Comparaison Avec Des Composés Similaires
NSC 180691 can be compared with other small nuclear RNAs involved in the splicing process, such as:
- RNA, U1 small nuclear
- RNA, U2 small nuclear
- RNA, U3 small nuclear
- RNA, U4 small nuclear
- RNA, U6 small nuclear
What makes NSC 180691 unique is its specific role in the spliceosome and its involvement in the splicing of nuclear precursor-mRNA. While other small nuclear RNAs also participate in the splicing process, NSC 180691 has distinct functions and interactions within the spliceosome complex .
Propriétés
Numéro CAS |
27721-77-3 |
|---|---|
Formule moléculaire |
C21H30N2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
4-methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine |
InChI |
InChI=1S/C21H30N2/c1-17(2)21(22,13-16-23-14-6-3-7-15-23)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16,22H2,1-2H3 |
Clé InChI |
ABGBPWBMIFLPIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


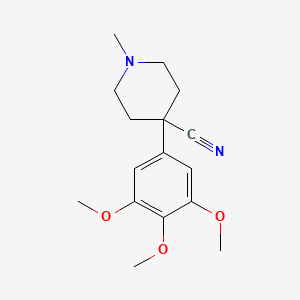
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
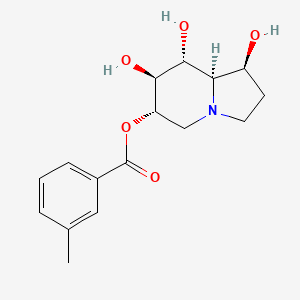

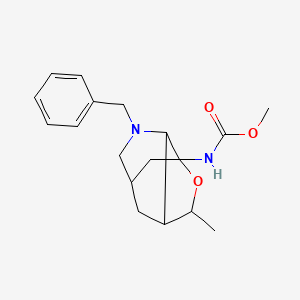
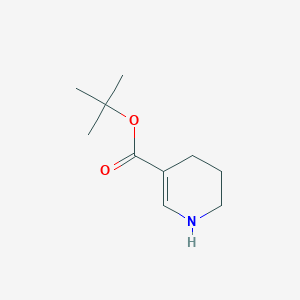
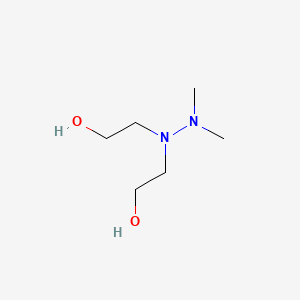
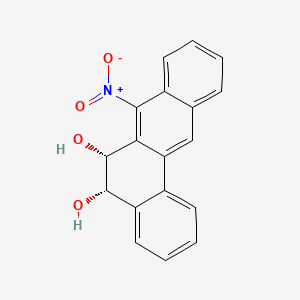
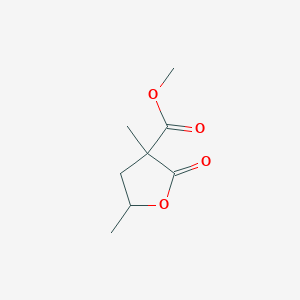
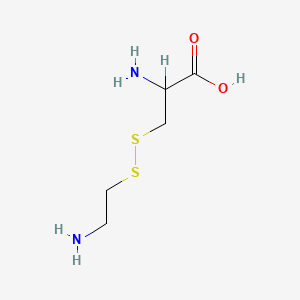

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
